molecular formula C22H22N2O3 B6493902 3-(1H-1,3-benzodiazol-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 302939-96-4

3-(1H-1,3-benzodiazol-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B6493902
CAS No.: 302939-96-4
M. Wt: 362.4 g/mol
InChI Key: YOWGEJICJCYWTE-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a benzodiazolyl substituent at position 3, a hexyl chain at position 6, and a hydroxyl group at position 5. The benzodiazolyl moiety introduces aromatic nitrogen atoms, which may enhance intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-hexyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-3-4-5-8-14-11-15-12-16(22(26)27-20(15)13-19(14)25)21-23-17-9-6-7-10-18(17)24-21/h6-7,9-13,25H,2-5,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWGEJICJCYWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Coumarin Derivatives

Compound A : 3-(1H-1,3-Benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS 245072-46-2)
  • Structural Differences :
    • Position 6: Methoxy (-OCH₃) vs. hexyl (-C₆H₁₃).
    • Position 7: Lacks the hydroxyl group.
  • Implications :
    • The methoxy group in Compound A reduces lipophilicity (logP ≈ 2.8) compared to the hexyl chain in the target compound (estimated logP ≈ 5.2), influencing solubility and bioavailability.
    • The absence of a 7-hydroxy group may diminish hydrogen-bonding capacity, reducing affinity for targets like enzymes or receptors .
Compound B : 3-(1,3-Benzothiazol-2-yl)-8-((2-ethylpiperidinyl)methyl)-7-hydroxy-2H-chromen-2-one (CAS 308297-55-4)
  • Structural Differences :
    • Core: Benzothiazole (sulfur-containing) vs. benzodiazolyl (nitrogen-rich).
    • Substituents: Piperidinyl-methyl group at position 6.
  • Implications: The benzothiazole core may alter electronic properties (e.g., electron-withdrawing effects) compared to benzodiazolyl.

Heterocyclic Analogs Beyond Coumarins

Compound C : 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
  • Structural Differences :
    • Core: Benzodithiazine (sulfone-containing) vs. coumarin.
    • Functional Groups: Chloro, methyl, and hydrazine-based substituents.
  • The hydrazine moiety may enable chelation or coordination with metal ions, a feature absent in the target coumarin .

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